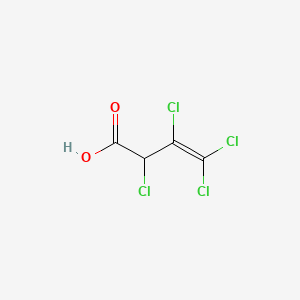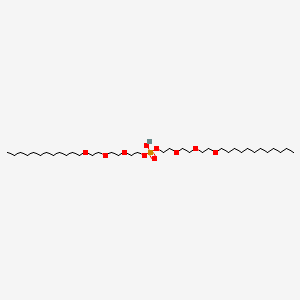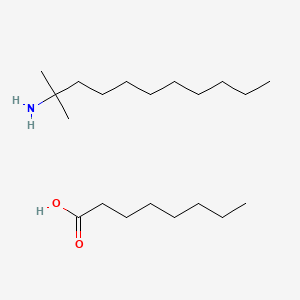
6-Fluoro-2-trifluoromethyl-9-hydroxythioxanthene-9-propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-2-trifluoromethyl-9-hydroxythioxanthene-9-propan-1-ol is a complex organic compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-trifluoromethyl-9-hydroxythioxanthene-9-propan-1-ol typically involves multi-step organic reactions. The process begins with the preparation of the thioxanthene core, followed by the introduction of fluorine and trifluoromethyl groups through electrophilic substitution reactions. The final step involves the addition of the propanol group under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the reactivity of fluorinated compounds.
Análisis De Reacciones Químicas
Types of Reactions
6-Fluoro-2-trifluoromethyl-9-hydroxythioxanthene-9-propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
6-Fluoro-2-trifluoromethyl-9-hydroxythioxanthene-9-propan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and coatings due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-2-trifluoromethyl-9-hydroxythioxanthene-9-propan-1-ol involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups enhance its binding affinity to certain enzymes or receptors, modulating their activity. This compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Fluoro-2-trifluoromethyl-9-hydroxythioxanthene-9-methanol
- 6-Fluoro-2-trifluoromethyl-9-hydroxythioxanthene-9-ethanol
Uniqueness
Compared to similar compounds, 6-Fluoro-2-trifluoromethyl-9-hydroxythioxanthene-9-propan-1-ol exhibits unique properties due to the presence of the propanol group
Propiedades
Número CAS |
85721-03-5 |
|---|---|
Fórmula molecular |
C17H14F4O2S |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
6-fluoro-9-(1-hydroxypropyl)-2-(trifluoromethyl)thioxanthen-9-ol |
InChI |
InChI=1S/C17H14F4O2S/c1-2-15(22)16(23)11-5-4-10(18)8-14(11)24-13-6-3-9(7-12(13)16)17(19,20)21/h3-8,15,22-23H,2H2,1H3 |
Clave InChI |
JIAFYYGTUJLHKO-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1(C2=C(C=C(C=C2)F)SC3=C1C=C(C=C3)C(F)(F)F)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



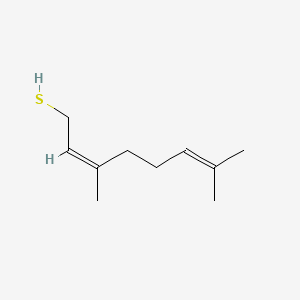
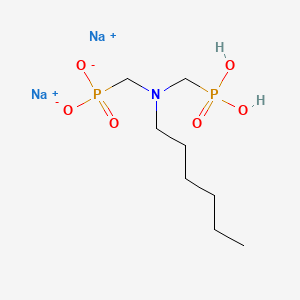
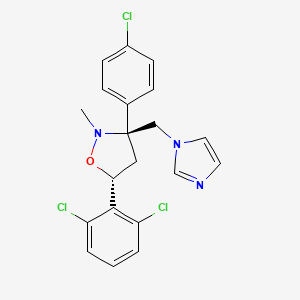
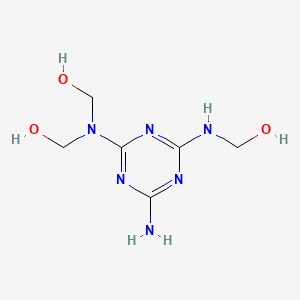
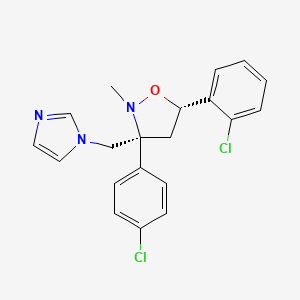
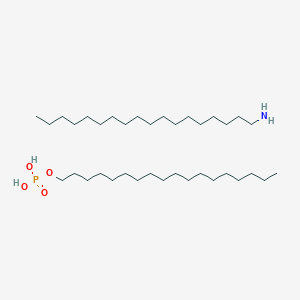

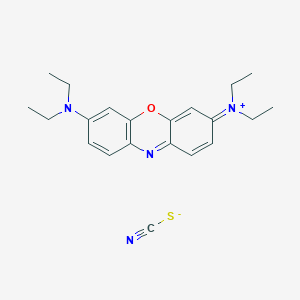

![4-[(2-Chloro-4,6-dinitrophenyl)azo]-N-(3-methoxypropyl)naphthalen-1-amine](/img/structure/B12674458.png)
